molecular formula C9H13Cl2N3 B6190663 (1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride CAS No. 2639375-51-0

(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride

Cat. No.: B6190663
CAS No.: 2639375-51-0
M. Wt: 234.1
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Description

(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride: is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds known for their diverse biological and pharmaceutical applications. This compound has garnered attention due to its potential use in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

  • Formation of Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate aminopyridines with aldehydes or ketones under acidic conditions.

  • Introduction of the Ethylamine Group: The imidazo[1,2-a]pyridine core is then functionalized with an ethylamine group through nucleophilic substitution reactions.

  • Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the free amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions are common, where different functional groups can be introduced at the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of imidazo[1,2-a]pyridine.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted imidazo[1,2-a]pyridine derivatives with different functional groups.

Scientific Research Applications

(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride: has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride: is compared with other similar compounds, such as:

  • Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and functional groups.

  • Other aminopyridines: Similar compounds with different heterocyclic structures and amine groups.

Properties

CAS No.

2639375-51-0

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.1

Purity

95

Origin of Product

United States

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